synthesis and properties of 5-(4-Methoxyphenyl)nicotinic acid
synthesis and properties of 5-(4-Methoxyphenyl)nicotinic acid
An In-depth Technical Guide to the Synthesis and Properties of 5-(4-Methoxyphenyl)nicotinic Acid
Abstract
5-(4-Methoxyphenyl)nicotinic acid is a biaryl carboxylic acid that merges the pharmacologically significant nicotinic acid (Vitamin B3) scaffold with a methoxyphenyl moiety.[1][2] This structural combination presents a compelling target for researchers in medicinal chemistry and drug development, offering a versatile platform for constructing novel molecular entities. This guide provides a comprehensive overview of the efficient synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, details its key physicochemical properties, and discusses its potential within the broader context of drug discovery.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin, is a fundamental biomolecule and a precursor to the coenzymes NAD and NADP, which are essential for countless metabolic redox reactions.[3][4] Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent, primarily used for its potent lipid-modifying effects, such as lowering LDL cholesterol and raising HDL cholesterol.[5][6] Its mechanism of action involves the GPR109A receptor, which also mediates anti-inflammatory effects, suggesting its utility in treating conditions like atherosclerosis independently of its lipid-lowering properties.[5][7][8]
The pyridine-3-carboxylic acid core is, therefore, a "privileged scaffold" in medicinal chemistry. The introduction of an aryl substituent at the 5-position, as in 5-(4-Methoxyphenyl)nicotinic acid, creates a biaryl structure. Biaryl motifs are prevalent in pharmaceuticals, often serving to orient functional groups in three-dimensional space to optimize interactions with biological targets. The methoxy group on the appended phenyl ring can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability, making this compound and its derivatives attractive for library synthesis and lead optimization campaigns.[9][10]
Synthesis via Suzuki-Miyaura Cross-Coupling
The most direct and efficient method for constructing the C-C bond between the pyridine and phenyl rings in 5-(4-Methoxyphenyl)nicotinic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[12][13]
Mechanistic Rationale
The choice of the Suzuki coupling is predicated on its reliability and robustness. The catalytic cycle involves three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid.
-
Transmetalation: The organic group from the 4-methoxyphenylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
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Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The use of a phosphine ligand (e.g., from tetrakis(triphenylphosphine)palladium(0)) stabilizes the palladium catalyst throughout the cycle. The base (e.g., K₃PO₄ or K₂CO₃) is crucial for the transmetalation step and to neutralize the acid produced.
Detailed Experimental Protocol
This protocol describes a robust solution-phase synthesis of 5-(4-Methoxyphenyl)nicotinic acid.
Materials:
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5-Bromonicotinic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture) or Dimethylformamide (DMF), degassed
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis of 5-(4-Methoxyphenyl)nicotinic acid.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 equiv). Subsequently, add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and filter to remove any insoluble catalyst residues.
-
Acidification & Isolation: Transfer the aqueous filtrate to a beaker and acidify with 1M HCl until the pH is approximately 4-5. The product, 5-(4-Methoxyphenyl)nicotinic acid, will precipitate out of the solution as it is least soluble at its isoelectric point.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
Physicochemical and Computed Properties
Understanding the physicochemical properties of 5-(4-Methoxyphenyl)nicotinic acid is essential for its application in drug discovery, guiding formulation, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| CAS Number | 887973-52-6 | [1][2] |
| Appearance | White to off-white powder/solid | |
| Melting Point | >300 °C (decomposes) | [14] |
| LogP (Computed) | 2.45 | [2] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
Interpretation of Properties:
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LogP: A value of 2.45 suggests moderate lipophilicity, indicating a good balance between aqueous solubility and the ability to cross biological membranes.
-
TPSA: A TPSA of 59.42 Ų is well within the range for good oral bioavailability according to Lipinski's Rule of Five (typically <140 Ų). This value suggests the molecule has favorable polarity for passive diffusion across cell membranes.
-
Hydrogen Bonding: With one donor (the carboxylic acid proton) and three acceptors (the pyridine nitrogen and two oxygen atoms), the molecule has the capacity for specific interactions with biological targets.
-
Solubility: As a carboxylic acid, its solubility is highly pH-dependent. It is expected to be poorly soluble in acidic aqueous media but will form soluble carboxylate salts in neutral to basic conditions. It is generally soluble in organic solvents like DMSO and DMF.[7]
Biological Context and Therapeutic Potential
While specific biological activity data for 5-(4-Methoxyphenyl)nicotinic acid is not extensively published, its structure allows for informed speculation on its potential applications.
-
Anti-inflammatory Activity: The methoxyphenyl moiety is found in many compounds with anti-inflammatory properties.[15] Given that nicotinic acid itself has anti-inflammatory effects via the GPR109A receptor, this derivative could be explored for similar or enhanced activity.[5]
-
Antihyperlipidemic Agents: Nicotinic acid is a known antihyperlipidemic agent.[6][9] Derivatives are often synthesized to improve potency, selectivity, or pharmacokinetic profiles. The 5-aryl substitution could modulate receptor affinity or other properties relevant to lipid metabolism.
-
Enzyme Inhibition: The biaryl scaffold is a common feature in kinase inhibitors and other enzyme-targeted drugs.[16] This molecule could serve as a foundational fragment for developing inhibitors of various enzymes implicated in diseases like cancer. For instance, compounds with a methoxyphenyl moiety have been investigated as tubulin polymerization inhibitors.[17]
-
Central Nervous System (CNS) Applications: Nicotinic acid analogues have been explored for their effects on neuronal nicotinic acetylcholine receptors (nAChRs), which are targets for CNS disorders.[18]
The synthesis of 5-(4-Methoxyphenyl)nicotinic acid provides a key intermediate that can be further functionalized at the carboxylic acid group (e.g., forming amides or esters) to generate a library of diverse compounds for screening against various biological targets.
Conclusion
5-(4-Methoxyphenyl)nicotinic acid is a structurally compelling molecule that is readily accessible through robust and scalable synthetic methods like the Suzuki-Miyaura cross-coupling. Its physicochemical properties are favorable for a drug discovery context, balancing lipophilicity and polarity. By combining the privileged nicotinic acid scaffold with a biaryl motif, this compound represents a valuable building block for the development of new therapeutic agents across multiple disease areas, including metabolic, inflammatory, and oncological disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this versatile chemical entity.
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